Cas no 852368-51-5 (1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione)

1-(2,6-Dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a specialized heterocyclic compound featuring both morpholine and indole moieties. Its unique structure combines a 2,6-dimethylmorpholine group with a 2-methylindole core, linked via a diketone bridge. This configuration imparts potential reactivity for further derivatization, making it valuable in synthetic chemistry and pharmaceutical research. The presence of the morpholine ring enhances solubility and bioavailability, while the indole scaffold offers opportunities for biological activity modulation. The diketone functionality provides a versatile handle for nucleophilic additions or cyclization reactions. This compound may serve as a key intermediate in the development of novel bioactive molecules, particularly in medicinal chemistry applications targeting indole-based pharmacophores.
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione structure
852368-51-5 structure
Product Name:1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
CAS No:852368-51-5
MF:C17H20N2O3
MW:300.352304458618
CID:6398121
PubChem ID:18554049
Update Time:2025-10-28

1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
    • AKOS024594851
    • MLS001167282
    • 852368-51-5
    • SMR000806070
    • HMS2967F06
    • 1-(2,6-dimethylmorpholino)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
    • SR-01000134635
    • F0675-0269
    • SR-01000134635-1
    • CHEMBL1882300
    • CCG-31375
    • 1,2-Ethanedione, 1-(2,6-dimethyl-4-morpholinyl)-2-(2-methyl-1H-indol-3-yl)-
    • Inchi: 1S/C17H20N2O3/c1-10-8-19(9-11(2)22-10)17(21)16(20)15-12(3)18-14-7-5-4-6-13(14)15/h4-7,10-11,18H,8-9H2,1-3H3
    • InChI Key: LTNMWCXEMKGURC-UHFFFAOYSA-N
    • SMILES: C(N1CC(C)OC(C)C1)(=O)C(C1C2=C(NC=1C)C=CC=C2)=O

Computed Properties

  • Exact Mass: 300.14739250g/mol
  • Monoisotopic Mass: 300.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 62.4Ų

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Predicted)
  • Boiling Point: 497.5±55.0 °C(Predicted)
  • pka: 15.43±0.30(Predicted)

1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0269-2μmol
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0269-5μmol
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0675-0269-10μmol
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0675-0269-20μmol
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0675-0269-1mg
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0675-0269-2mg
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0675-0269-3mg
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0675-0269-4mg
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0675-0269-5mg
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0675-0269-10mg
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
852368-51-5 90%+
10mg
$79.0 2023-05-17

1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Related Literature

Additional information on 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Introduction to 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione (CAS No. 852368-51-5) and Its Emerging Applications in Chemical Biology

The compound 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, identified by its CAS number 852368-51-5, represents a fascinating molecule in the realm of chemical biology. This heterocyclic derivative exhibits a unique structural framework that combines a morpholine moiety with an indole ring system, linked through an ethane-1,2-dione bridge. Such structural features have garnered significant interest due to their potential pharmacological and biochemical implications.

Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that integrate multiple pharmacophoric elements. The presence of both the morpholine and indole moieties in this compound suggests a dual functionality that could modulate various biological pathways. Morpholine derivatives are well-known for their role as bioisosteres in drug design, often enhancing solubility and metabolic stability. On the other hand, indole-based structures are extensively studied for their involvement in neurotransmitter systems and their potential as anticancer agents.

The specific arrangement of these functional groups in 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione may contribute to its unique interaction with biological targets. The ethane-1,2-dione moiety further adds complexity, potentially serving as a scaffold for further derivatization to optimize pharmacokinetic properties. This compound’s design aligns with the current trend toward structure-based drug discovery, where precise molecular architecture is critical for achieving high affinity and selectivity.

In the context of contemporary research, this molecule has been explored for its potential applications in modulating enzyme activity and receptor binding. For instance, studies have indicated that derivatives of morpholine and indole can interact with G-protein coupled receptors (GPCRs), which are pivotal in signal transduction processes. The dual nature of 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione may enable it to serve as a lead compound for developing novel therapeutics targeting disorders such as depression, anxiety, and neurodegenerative diseases.

Moreover, the structural motif of this compound bears resemblance to several known bioactive molecules that have undergone clinical trials. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify analogs with improved pharmacological profiles. The CAS number 852368-51-5 serves as a reference point for synthetic chemists who are interested in exploring its synthetic pathways and potential modifications.

One particularly intriguing aspect of this molecule is its potential role as a scaffold for kinase inhibition. Kinases are enzymes that play a central role in cell signaling networks, and dysregulation of their activity is implicated in numerous diseases, including cancer. The combination of morpholine and indole functionalities may provide the necessary steric and electronic properties to interact effectively with kinase active sites. Preliminary experiments have suggested that certain derivatives exhibit inhibitory effects on specific kinases, warranting further investigation.

The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves multi-step organic transformations that highlight the ingenuity of modern synthetic strategies. The introduction of the morpholine ring requires careful consideration of stereochemistry to ensure optimal biological activity. Similarly, the attachment of the indole moiety demands precise control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have enabled more efficient routes to such complex molecules, reducing both cost and environmental impact.

From a biochemical perspective, the compound’s ability to cross the blood-brain barrier is another area of interest. Many therapeutic agents targeting central nervous system disorders require efficient penetration into this critical region. The lipophilicity profile of 1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-y)ethane 1 , 2 -dione has been optimized through molecular modeling studies to enhance its CNS penetration capabilities. Such efforts are crucial for developing treatments for neurological conditions where receptor accessibility is paramount.

Recent publications have begun to explore the compound’s interactions with other biological targets beyond kinases and GPCRs. For example, it has been hypothesized that the morpholine ring could interact with ion channels or transporters involved in neuronal excitability. This broadens the scope of potential therapeutic applications and underscores the importance of interdisciplinary research in chemical biology.

The regulatory landscape for such novel compounds is also evolving rapidly. As synthetic methodologies advance, so do the tools available for assessing safety and efficacy preclinically. Regulatory agencies now encourage innovative approaches to drug development, recognizing that traditional timelines may not accommodate the pace at which new molecular entities are discovered today.

In conclusion, 1 - ( 2 , 6 - dimethylmorpholin - 4 - yl ) - 2 - ( 2 - methyl - 1 H - indol - 3 - yl ) ethane - 1 , 2 - dione ( CAS No . 852368 -51 -5 ) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features offer opportunities for designing molecules with tailored biological activities across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action, this compound holds significant potential as an intermediate or lead structure for future therapeutic development .

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD